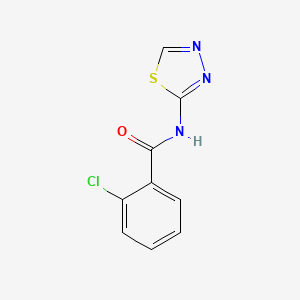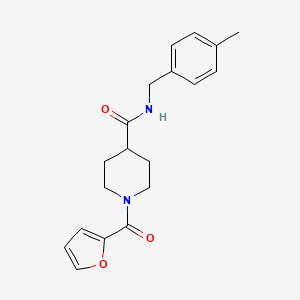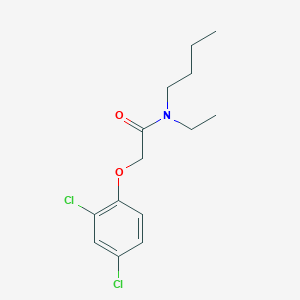
2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and hydrazines. Reaction conditions typically involve the use of organic solvents such as dichloromethane, ethanol, or acetonitrile, and may require catalysts or bases like triethylamine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising antimicrobial and anticancer activities.
Agriculture: The compound has been investigated for its potential use as an insecticide and herbicide.
Materials Science: The compound’s unique chemical structure allows it to be used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- 6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives
Uniqueness
2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both the benzamide and thiadiazole moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6ClN3OS |
|---|---|
Molecular Weight |
239.68 g/mol |
IUPAC Name |
2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C9H6ClN3OS/c10-7-4-2-1-3-6(7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) |
InChI Key |
HOOACUBPWLPNGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B11171306.png)

![4-{[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B11171323.png)
![N-[2-(4-fluorophenyl)ethyl]-4-(propanoylamino)benzamide](/img/structure/B11171327.png)

![4-{[3-(Benzylsulfonyl)propanoyl]amino}benzamide](/img/structure/B11171342.png)
![1-(4-ethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11171353.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11171373.png)


![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11171379.png)
![Ethyl (2-{[(4-ethoxyphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11171381.png)
![2-(4-chlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11171386.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B11171395.png)
